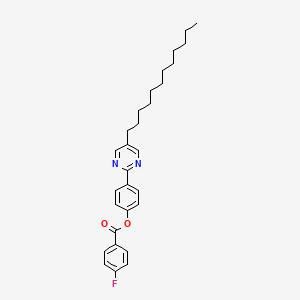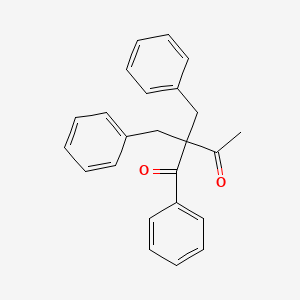
2,2-Dibenzyl-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibenzyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C24H22O2 It is a diketone, meaning it contains two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-1-phenylbutane-1,3-dione typically involves the condensation of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibenzyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2-Dibenzyl-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Dibenzyl-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1,3-butanedione
- 2-Acetylacetophenone
- 1-Benzoylacetone
Uniqueness
2,2-Dibenzyl-1-phenylbutane-1,3-dione is unique due to its dibenzyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
141693-92-7 |
|---|---|
Formule moléculaire |
C24H22O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,2-dibenzyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C24H22O2/c1-19(25)24(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)23(26)22-15-9-4-10-16-22/h2-16H,17-18H2,1H3 |
Clé InChI |
LPVBWLNPBJTBLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


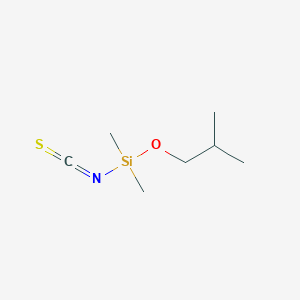
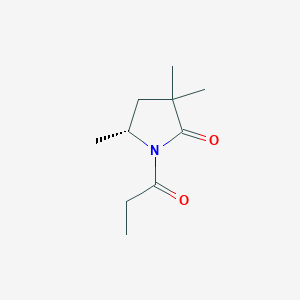
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
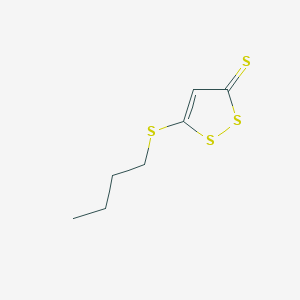
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
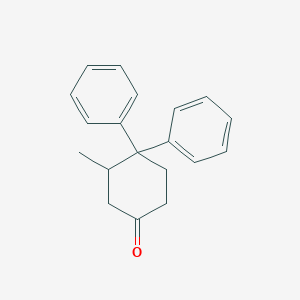
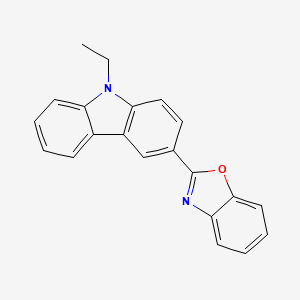
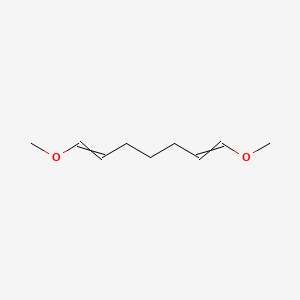
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
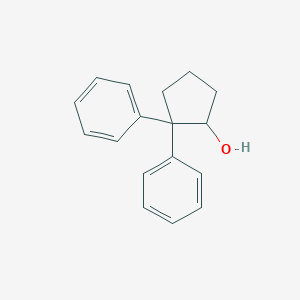
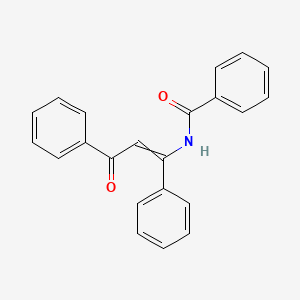
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
